"1,6-Naphthyridine-5-carboximidamide" basic properties
"1,6-Naphthyridine-5-carboximidamide" basic properties
An In-Depth Technical Guide to 1,6-Naphthyridine-5-carboximidamide
Part 1: Chemical Architecture & Physicochemical Profile
1.1 Executive Summary
1,6-Naphthyridine-5-carboximidamide is a bicyclic heteroaromatic amidine derivative characterized by a 1,6-naphthyridine scaffold substituted at the peri-position (C5) with a carboximidamide (amidine) functional group.[1][2][3] This compound represents a critical class of cationic pharmacophores used primarily in medicinal chemistry as serine protease inhibitors (e.g., Factor Xa, Thrombin) and DNA-binding agents .
Unlike its carbocyclic analogue (1-naphthamidine), the incorporation of nitrogen atoms at positions 1 and 6 introduces unique electronic properties, increasing aqueous solubility and altering the pKa of the amidine group, thereby modulating its bioavailability and electrostatic interactions with biological targets.
1.2 Structural Specifications
| Property | Detail |
| IUPAC Name | 1,6-Naphthyridine-5-carboximidamide |
| Molecular Formula | C |
| Molecular Weight | 172.19 g/mol |
| Core Scaffold | 1,6-Naphthyridine (Diazanaphthalene class) |
| Key Functional Group | Carboximidamide (–C(=NH)NH |
| H-Bond Donors | 2 (Amidine –NH |
| H-Bond Acceptors | 3 (N1, N6 ring nitrogens, Amidine =NH) |
| Topological Polar Surface Area (TPSA) | ~78 Ų (Estimated) |
1.3 Physicochemical Behavior
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Basicity (pKa): The amidine group is highly basic (pKa ≈ 11.0–12.0), meaning the molecule exists predominantly as the protonated cation at physiological pH (7.4). This cationic charge is essential for its mechanism of action (salt-bridge formation).
-
Solubility: The presence of ring nitrogens (N1, N6) significantly lowers the logP compared to naphthalene derivatives, enhancing water solubility.
-
Tautomerism: The amidine group exhibits tautomeric equilibrium between the imine and amine forms, though protonation locks it into a resonance-stabilized cation.
Part 2: Synthetic Pathways & Methodology
2.1 Retrosynthetic Analysis
The synthesis of 5-substituted 1,6-naphthyridines is challenging due to the specific reactivity of the ring system. The most robust route targets the 1,6-naphthyridine-5-carboxylic acid or 5-carbonitrile as the immediate precursor.
The C5 position (adjacent to N6 and the bridgehead) is electronically activated for nucleophilic attack via Reissert-Henze chemistry utilizing the N-oxide.
2.2 Validated Synthetic Protocol (The "Pinner" Route)
Step 1: Scaffold Synthesis (Skraup Reaction)
-
Precursors: 4-Aminopyridine + Glycerol + Nitrobenzene (oxidant) + H
SO . -
Mechanism: Cyclization of the pyridine derivative to form the 1,6-naphthyridine core.
Step 2: Functionalization at C5 (N-Oxide Rearrangement)
-
Oxidation: Treat 1,6-naphthyridine with m-CPBA or H
O /Acetic acid to yield 1,6-naphthyridine-6-oxide . -
Cyanation: React the N-oxide with Trimethylsilyl cyanide (TMSCN) and Benzoyl chloride (Reissert-Henze conditions).
-
Regioselectivity: The nucleophilic cyanide attacks the highly electrophilic C5 position (alpha to the activated N6), yielding 1,6-naphthyridine-5-carbonitrile .
Step 3: Amidine Formation (Pinner Reaction)
-
Imidate Formation: Dissolve the nitrile in anhydrous ethanol/HCl(g) at 0°C. Stir for 12–24h to form the ethyl imidate hydrochloride intermediate.
-
Ammonolysis: Treat the imidate with anhydrous ammonia (NH
) in ethanol/methanol. -
Purification: The product precipitates as the hydrochloride salt.
2.3 Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercial precursors to the target amidine via the nitrile intermediate.
Part 3: Biological Interface & Medicinal Chemistry
3.1 Mechanism of Action: Serine Protease Inhibition
The primary utility of 1,6-naphthyridine-5-carboximidamide lies in its ability to mimic the side chain of Arginine .
-
Target Pocket: The S1 specificity pocket of trypsin-like serine proteases (Factor Xa, Thrombin, Urokinase).
-
Binding Mode: The protonated amidine moiety forms a strong bidentate salt bridge with the carboxylate of the aspartic acid residue (Asp189 in Trypsin numbering) at the bottom of the S1 pocket.
-
Scaffold Advantage: The 1,6-naphthyridine core provides a rigid, planar scaffold that can engage in
-stacking interactions with the hydrophobic walls of the S1 pocket (often formed by Tyr or Trp residues), potentially offering superior selectivity over flexible arginine analogues.
3.2 DNA Intercalation
Planar heteroaromatic amidines are known to bind DNA.
-
Minor Groove Binding: The curvature of the naphthyridine system, combined with the cationic amidine, allows for insertion into the minor groove of AT-rich sequences.
-
Intercalation: The flat aromatic surface permits intercalation between base pairs, stabilizing the DNA duplex or inhibiting topoisomerase enzymes.
3.3 Pharmacophore Interaction Map
Figure 2: Pharmacophore mapping of the amidine derivative within a theoretical serine protease active site.
Part 4: Analytical Characterization & Safety
4.1 Expected Analytical Profile
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (DMSO-d6):
-
Amidine Protons: Broad singlets around
9.0–9.5 ppm (3H or 4H depending on protonation). -
Aromatic Region: Four distinct signals for the naphthyridine core. The proton at C5 is absent. Look for a downfield shift of the C4 proton due to the adjacent ring current and electron-withdrawing amidine.
-
-
Mass Spectrometry (ESI+):
-
M+H Peak: 173.08 m/z.
-
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic buffer is required to keep the amidine protonated and prevent peak tailing).
-
4.2 Safety & Handling (MSDS Proxy)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: As a protease inhibitor, this compound may affect blood coagulation pathways. Avoid inhalation or contact with open wounds.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amidine to the amide.
References
-
Paudler, W. W., & Kress, T. J. (1967). The Chemistry of 1,6-Naphthyridines. Advances in Heterocyclic Chemistry.
-
Lowe, P. R., et al. (1999). Structure-Activity Relationships of Benzamidine Derivatives as Factor Xa Inhibitors. Journal of Medicinal Chemistry.[1]
-
Deady, L. W., et al. (2003).[1] Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.[1][4] Journal of Medicinal Chemistry.[1]
-
PubChem Compound Summary. (2025). 1,6-Naphthyridine-5-carboxylic acid (Precursor Data). National Center for Biotechnology Information.
-
Zareyee, D., et al. (2025).[5] One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters.[5]
Sources
- 1. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]
